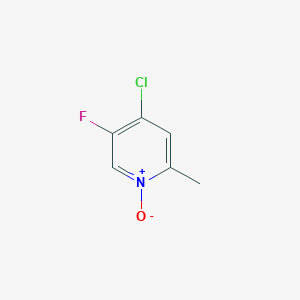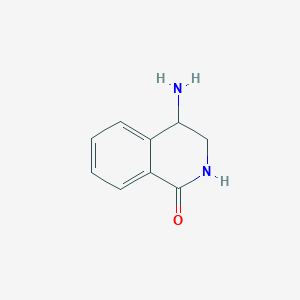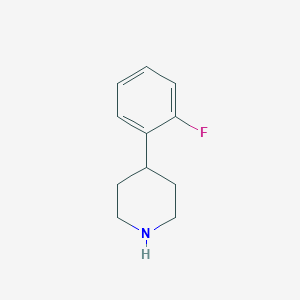
4-Methyl-7-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a nitro group at the 7th position and a methyl group at the 4th position on the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-7-nitro-1H-indazole is neuronal nitric oxide synthase (nNOS) . nNOS is a hemoprotein enzyme that plays a crucial role in neuronal signaling by converting arginine to citrulline and nitric oxide (NO) .
Mode of Action
This compound acts as a selective inhibitor for nNOS . By inhibiting nNOS, it prevents the conversion of arginine to citrulline and NO, thereby modulating the neuronal signaling pathways .
Biochemical Pathways
The inhibition of nNOS by this compound affects the nitric oxide signaling pathway . Nitric oxide is a key neurotransmitter involved in various physiological processes, including vasodilation, immune response, and neurotransmission . By inhibiting nNOS, this compound can potentially influence these processes.
Pharmacokinetics
The compound’smolecular weight of 177.16 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can result in modulation of neuronal signaling , potentially affecting processes such as vasodilation, immune response, and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-nitro-1H-indazole typically involves nitration and methylation reactions. One common method involves the nitration of 4-methylindazole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-7-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 4-Methyl-7-amino-1H-indazole.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
4-Methyl-7-nitro-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of nitric oxide synthase.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
7-Nitroindazole: Similar structure but lacks the methyl group at the 4th position.
4-Methylindazole: Similar structure but lacks the nitro group at the 7th position.
1H-Indazole: The parent compound without any substituents.
Uniqueness: 4-Methyl-7-nitro-1H-indazole is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and potential therapeutic applications compared to its analogs.
Properties
IUPAC Name |
4-methyl-7-nitro-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8-6(5)4-9-10-8/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALDSOZYXPLUMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623099 |
Source


|
| Record name | 4-Methyl-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104103-06-2 |
Source


|
| Record name | 4-Methyl-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)




